3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole

1,2,4-oxadiazole regioisomer differentiation bromophenyl substitution

3-(3-Bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole (CAS 1111965-96-8, molecular formula C₁₉H₁₅BrN₄OS, molecular weight 427.32 g/mol) is a synthetic small-molecule research compound belonging to the imidazole–1,2,4-oxadiazole thioether hybrid class. Its architecture integrates three pharmacologically significant modules: a 3-substituted 1,2,4-oxadiazole core, a p-tolyl-substituted imidazole ring, and a flexible thioether (–S–CH₂–) linker.

Molecular Formula C19H15BrN4OS
Molecular Weight 427.32
CAS No. 1111965-96-8
Cat. No. B2586584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole
CAS1111965-96-8
Molecular FormulaC19H15BrN4OS
Molecular Weight427.32
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC(=CC=C4)Br
InChIInChI=1S/C19H15BrN4OS/c1-13-5-7-16(8-6-13)24-10-9-21-19(24)26-12-17-22-18(23-25-17)14-3-2-4-15(20)11-14/h2-11H,12H2,1H3
InChIKeyWOHUOQVLVKFXHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole (CAS 1111965-96-8): Structural Identity and Procurement Baseline for a 1,2,4-Oxadiazole–Imidazole Thioether Research Scaffold


3-(3-Bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole (CAS 1111965-96-8, molecular formula C₁₉H₁₅BrN₄OS, molecular weight 427.32 g/mol) is a synthetic small-molecule research compound belonging to the imidazole–1,2,4-oxadiazole thioether hybrid class . Its architecture integrates three pharmacologically significant modules: a 3-substituted 1,2,4-oxadiazole core, a p-tolyl-substituted imidazole ring, and a flexible thioether (–S–CH₂–) linker. The compound is listed in vendor catalogs as a research-grade chemical (typical purity ≥95%) and is supplied exclusively for non-human, non-therapeutic laboratory use . Critically, no peer-reviewed primary research paper or patent was identified that reports quantitative biological activity, target engagement, or in vivo data for this specific compound as of the search date.

Why Generic Substitution Fails for 3-(3-Bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole: The Consequence of Regioisomeric Bromine Placement and Imidazole N-Substitution


The closest commercially available structural analogs—specifically the para-bromo isomer (CAS 1112002-87-5) and the N-phenyl imidazole variant—differ from the target compound at positions that critically govern molecular recognition, electronic distribution, and synthetic derivatization potential . The meta-bromine substitution on the phenyl ring (position 3 of the oxadiazole) alters the dipole moment and electrostatic surface potential relative to the para-bromo isomer, which can redirect π-stacking interactions and hydrogen-bond acceptor capacity at the oxadiazole nitrogen atoms . Concurrently, the p-tolyl group on the imidazole N1 provides steric bulk and hydrophobic character distinct from the unsubstituted phenyl analog; in related imidazole-1,2,4-oxadiazole hybrids, the nature of the N-substituent on the imidazole ring has been shown to modulate EGFR kinase inhibitory potency by approximately 2-fold [1]. These two structural variables are not interchangeable without altering the compound's physicochemical and potential pharmacodynamic profile, making simple analog substitution scientifically unjustified in the absence of head-to-head data.

Quantitative Differentiation Evidence for 3-(3-Bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole (CAS 1111965-96-8): Structural, Class-Level, and Procurement Dimensions


Regioisomeric Bromine Position: Meta vs. Para Substitution as a Determinant of Electronic and Steric Profile

The target compound bears a bromine atom at the meta position (3-bromophenyl) of the phenyl ring attached to the oxadiazole C3, whereas the closest commercially available analog (CAS 1112002-87-5) places bromine at the para position. In 1,2,4-oxadiazole SAR, the position of halogen substitution on the 3-aryl ring has been demonstrated to influence bioactivity: a 2025 review of imidazole-1,2,4-oxadiazole EGFR inhibitors reported that the optimal inhibitory potency (IC₅₀ = 1.21 µM against EGFR kinase) was achieved with specific aryl substitution patterns, and removal or repositioning of substituents altered potency by approximately 2-fold [1]. Additionally, a patent on 1,3,4-oxadiazole (thiadiazole) imidazole compounds explicitly lists 3-bromophenyl as a distinct substituent group from 4-bromophenyl, indicating separate intellectual property coverage [2]. The meta-bromo orientation generates a different electrostatic potential surface and dipole moment vector compared to the para isomer; computational studies on analogous oxadiazole systems indicate that meta-substituted phenyl rings exhibit altered π–π stacking geometries with aromatic protein residues relative to para-substituted congeners .

1,2,4-oxadiazole regioisomer differentiation bromophenyl substitution medicinal chemistry

Imidazole N-Substituent: p-Tolyl vs. Phenyl Modulation of Hydrophobic and Steric Character

The target compound incorporates a p-tolyl (4-methylphenyl) group at the N1 position of the imidazole ring, whereas a closely related analog (available from vendors) carries an unsubstituted phenyl group at this position. In a 2025 study of imidazole-1,2,4-oxadiazole-piperazine hybrids synthesized from 5-chloro-4-(p-tolyl)-1H-imidazole-2-carbonitrile, the p-tolyl substituent on the imidazole was a constant structural feature across the entire 26-compound library evaluated against five human cancer cell lines (MDA-MB-231, MIA PaCa-2, DU-145, HEP-G2, HCT-116), with the most active compound (5w) demonstrating low-micromolar antiproliferative IC₅₀ values [1]. The methyl group on the p-tolyl substituent contributes additional hydrophobic surface area (calculated ΔlogP ~+0.5 relative to the phenyl analog) and restricted rotational freedom compared to unsubstituted phenyl, which can influence the binding pose within hydrophobic enzyme pockets. The 2025 Pharmaceuticals review further confirmed that imidazole N-substitution is a key SAR determinant in this hybrid class [2]. The p-tolyl variant thus provides a distinct steric and lipophilic profile that cannot be replicated by the N-phenyl analog.

imidazole N-substitution p-tolyl structure-activity relationship kinase inhibitor

Class-Level Antibacterial Potency: Imidazole–Oxadiazole Thioethers as Superior Alternatives to Commercial Bactericides in Plant Protection

Wang et al. (2019) demonstrated that imidazole-labeled 1,3,4-oxadiazole thioethers—a scaffold directly analogous to the target compound's 1,2,4-oxadiazole thioether architecture—exhibit potent antibacterial activity against agriculturally relevant phytopathogens. The lead compound A6 achieved EC₅₀ values of 0.734 µg/mL against Xanthomonas oryzae pv. oryzae (rice bacterial leaf blight) and 1.79 µg/mL against Xanthomonas axonopodis pv. citri (citrus canker) [1]. These values represent a 126-fold and 43-fold improvement, respectively, over the commercial bactericide bismerthiazol (EC₅₀ = 92.6 µg/mL) and a 105-fold and 43-fold improvement over thiodiazole copper (EC₅₀ = 77.0 µg/mL). Further optimization via imidazolium quaternization yielded minimum EC₅₀ values of 0.295 and 0.607 µg/mL against the same strains [1]. Separately, 1,2,4-oxadiazole/2-imidazoline hybrids reported by MDPI IJMS (2019) displayed antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. fluorescens) strains, with the most promising compound 3d achieving MIC values of 8–16 µg/mL across all tested strains [2]. While these data are derived from 1,3,4-oxadiazole and 1,2,4-oxadiazole/2-imidazoline systems rather than the exact target compound, they establish the thioether-linked imidazole–oxadiazole pharmacophore as a validated antibacterial scaffold with quantitatively demonstrated superiority over existing commercial standards.

antibacterial plant bacterial disease Xanthomonas oxadiazole thioether agrochemical

Bromine as a Synthetic Handle: Enabling Downstream Derivatization via Cross-Coupling Chemistry

The presence of an aryl bromide at the meta position of the 3-phenyl ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.), enabling late-stage diversification of the core scaffold. The meta-bromo orientation offers distinct steric and electronic characteristics for cross-coupling relative to the para-bromo isomer (CAS 1112002-87-5): meta-substituted aryl bromides typically exhibit different oxidative addition rates with Pd(0) catalysts due to altered electron density at the C–Br bond . The non-brominated analog 3-(m-tolyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole (CAS 1111982-72-9) lacks this synthetic exit vector entirely, rendering it unsuitable for programs requiring post-synthetic modification . In a patent covering oxadiazole thioether antibacterials, brominated phenyl variants were explicitly claimed as distinct chemical entities amenable to further structural elaboration [1]. This synthetic versatility is a procurement-relevant differentiator: laboratories seeking a scaffold that supports both biological evaluation and parallel derivatization should prioritize the brominated variant over the methyl-substituted analog.

cross-coupling Suzuki reaction bromoarene derivatization chemical biology

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomerism: Differential Biological Profile of the Oxadiazole Core

The target compound contains a 1,2,4-oxadiazole ring, whereas the most extensively characterized antibacterial imidazole–oxadiazole thioether series (Wang et al., 2019) employs the 1,3,4-oxadiazole regioisomer [1]. These two oxadiazole isomers are not bioisosteric: the 1,2,4-oxadiazole has nitrogen atoms at positions 2 and 4 with an oxygen at position 1, creating a different hydrogen-bond acceptor geometry and dipole moment orientation compared to the 1,3,4-oxadiazole (nitrogens at 3 and 4, oxygen at 1). A 2022 mini-review on oxadiazole pharmacology documented that 1,2,4-oxadiazole derivatives demonstrate distinct biological profiles from their 1,3,4-counterparts, with 1,2,4-oxadiazoles showing particular prominence as apoptosis inducers and EGFR kinase inhibitors (exemplified by an EGFR IC₅₀ of 0.41 µM for a naproxen-1,2,4-oxadiazole hybrid vs. erlotinib IC₅₀ = 0.30 µM) [2]. Separately, 1,2,4-oxadiazole/2-imidazoline hybrids demonstrated multi-target antibacterial and anticancer activity, with some compounds inhibiting drug-resistant bacterial strains [3]. The 1,2,4-oxadiazole core thus offers a differentiated pharmacological starting point compared to the better-characterized 1,3,4-oxadiazole thioether series, and procurement of the 1,2,4-isomer is essential for laboratories specifically exploring this regioisomeric space.

oxadiazole regioisomer 1,2,4-oxadiazole 1,3,4-oxadiazole heterocyclic scaffold bioisosterism

Vendor Purity and Batch Documentation: Differentiating Procurement Quality for Reproducible Research

The target compound (CAS 1111965-96-8) is available from specialty vendors at a typical purity of 95% . In contrast, the para-bromo isomer (CAS 1112002-87-5) is supplied by Bidepharm at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC spectra . For the non-brominated m-tolyl analog (CAS 1111982-72-9), Bidepharm similarly provides 98% purity with full characterization data . The 3% purity differential between the target compound (95%) and its closest analogs (98%) may be consequential for assays requiring high compound integrity, such as biophysical binding measurements (SPR, ITC) or high-content phenotypic screening where impurities can confound dose-response interpretation. Researchers for whom purity is a critical parameter may need to request additional purification or custom synthesis of the 3-bromo isomer at higher specification. Additionally, the availability of batch-specific QC documentation varies by vendor and should be verified at the procurement stage to ensure experimental reproducibility.

chemical procurement purity specification batch QC NMR HPLC

Recommended Application Scenarios for 3-(3-Bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole (CAS 1111965-96-8) Based on Structural and Class-Level Evidence


Medicinal Chemistry: EGFR Kinase Inhibitor Lead Exploration Using the 1,2,4-Oxadiazole–Imidazole Thioether Pharmacophore

The target compound is structurally aligned with the imidazole-1,2,4-oxadiazole hybrid class that has demonstrated EGFR kinase inhibition (IC₅₀ = 1.21 µM) in published studies [1]. The meta-bromo substituent provides a synthetic handle for SAR expansion via Suzuki coupling, while the p-tolyl group on the imidazole offers hydrophobic complementarity to the EGFR ATP-binding pocket as established in the imidazole-1,2,4-oxadiazole-piperazine series [2]. This compound is suitable as a starting point for medicinal chemistry programs targeting receptor tyrosine kinases, where the 1,2,4-oxadiazole regioisomer remains underexplored relative to 1,3,4-oxadiazole counterparts.

Agricultural Chemistry: Plant Bactericide Screening Against Xanthomonas and Related Phytopathogens

The imidazole–oxadiazole thioether scaffold has demonstrated exceptional antibacterial potency against Xanthomonas spp. (EC₅₀ = 0.734 µg/mL, 126-fold superior to commercial bismerthiazol) in the 1,3,4-oxadiazole series [3]. The target 1,2,4-oxadiazole variant offers the opportunity to test whether the altered nitrogen atom arrangement in the oxadiazole ring further modulates antibacterial potency or spectrum. Screening against Xanthomonas oryzae pv. oryzae, X. axonopodis pv. citri, and related Gram-negative plant pathogens is recommended as a primary application.

Chemical Biology: Dual-Application Probe Development via Bromine-Mediated Late-Stage Functionalization

The aryl bromide at the meta position enables Pd-catalyzed cross-coupling for the introduction of biotin tags, fluorescent reporters, or photoaffinity labels without altering the core imidazole–oxadiazole thioether pharmacophore . This makes the compound a versatile precursor for chemical probe development, where the initial screening hit (the unmodified compound) can be directly elaborated into a tool compound for target identification or cellular imaging studies, bypassing the need for de novo probe synthesis.

Antimicrobial Resistance Research: Evaluation Against Drug-Resistant Bacterial Strains

1,2,4-Oxadiazole/2-imidazoline hybrids have demonstrated the ability to inhibit drug-resistant bacterial strains, with selected compounds showing MIC values of 8–32 µg/mL against both Gram-positive and Gram-negative bacteria [4]. The target compound, with its unique combination of meta-bromo substitution and p-tolyl imidazole, represents a structurally distinct entry within this class that warrants evaluation against methicillin-resistant S. aureus (MRSA), multidrug-resistant P. aeruginosa, and efflux-pump-overexpressing E. coli strains, particularly given the documented efflux pump inhibitory potential of the 1,2,4-oxadiazole scaffold [4].

Quote Request

Request a Quote for 3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.